molecular formula C8H7ClN2 B11913942 3-Chloro-7-methylimidazo[1,2-a]pyridine

3-Chloro-7-methylimidazo[1,2-a]pyridine

Cat. No.: B11913942
M. Wt: 166.61 g/mol
InChI Key: HNUCUQZFOCHCEB-UHFFFAOYSA-N
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Description

3-Chloro-7-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a methyl group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the condensation of 2-aminopyridine with α-haloketones followed by cyclization can yield imidazo[1,2-a]pyridine derivatives. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide, and it is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form N-oxides, which may exhibit different biological activities.

    Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines can be used in substitution reactions, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products

Scientific Research Applications

3-Chloro-7-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, it may inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-7-methylimidazo[1,2-a]pyridine
  • 3-Bromo-7-methylimidazo[1,2-a]pyridine
  • 3-Chloro-5-methylimidazo[1,2-a]pyridine

Uniqueness

3-Chloro-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both a chlorine atom and a methyl group at specific positions on the imidazo[1,2-a]pyridine ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3

InChI Key

HNUCUQZFOCHCEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)Cl

Origin of Product

United States

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